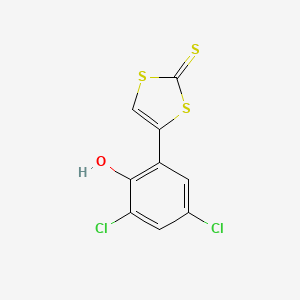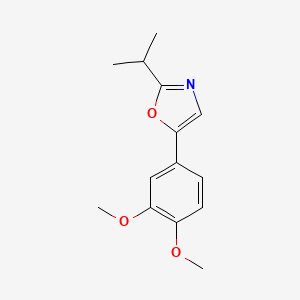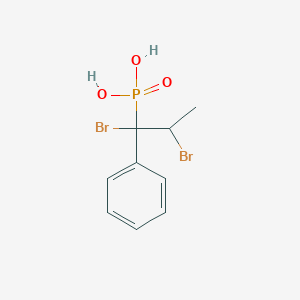
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiole-thione ring attached to a dichlorohydroxyphenyl group, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole-thione ring to dithiol or thiol derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further applications .
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for treating infections and cancer, with ongoing research into its efficacy and safety.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione involves its interaction with cellular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein structures. Its antimicrobial and anticancer effects are attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bithionol: An antibacterial and anthelmintic compound with a similar dichlorohydroxyphenyl structure.
4-(3,5-Dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid: Another compound with a dichlorohydroxyphenyl group, used in different therapeutic applications.
Uniqueness
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical and therapeutic agent .
Propriétés
| 91859-38-0 | |
Formule moléculaire |
C9H4Cl2OS3 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
4-(3,5-dichloro-2-hydroxyphenyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H4Cl2OS3/c10-4-1-5(8(12)6(11)2-4)7-3-14-9(13)15-7/h1-3,12H |
Clé InChI |
KYWUZHLJZLSJIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=CSC(=S)S2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









